molecular formula C14H16N2O3S B5674828 cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B5674828
M. Wt: 292.36 g/mol
InChI Key: QOZSGXJAXZWMTC-UHFFFAOYSA-N
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Description

Cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis of pyrimidine derivatives. Its synthesis and properties are relevant for expanding the molecular diversity of related derivatives.

Synthesis Analysis

The synthesis of similar pyrimidine derivatives often involves the Atwal-Biginelli cyclocondensation reaction. For instance, a study by Nishimura et al. (2011) describes the synthesis of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates through this reaction, providing insights into the synthetic methods that could be applicable to our compound of interest (Nishimura, Okamoto, Ikunaka, & Ohyama, 2011).

Molecular Structure Analysis

The molecular structure of cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can be analyzed through techniques such as NMR spectroscopy, as demonstrated in studies like the one conducted by Edstrom et al. (1994), which provided a complete structural characterization of similar compounds (Edstrom, Wei, & Gordon, 1994).

Chemical Reactions and Properties

The compound's chemical reactions and properties can be understood by studying its reactivity and interaction with various reagents. For example, the cyclodehydration process described by Edstrom et al. (1994) highlights the reactivity of similar pyrimidine derivatives (Edstrom, Wei, & Gordon, 1994).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, can be determined using various analytical techniques. Studies like those by Quiroga et al. (2016) on similar pyridopyrimidines provide a basis for understanding these properties (Quiroga, Romo, Ortíz, Isaza, Insuasty, Abonía, Nogueras, & Cobo, 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and potential for forming derivatives, are key to understanding the compound's applications in organic synthesis. Research by Kovalenko et al. (2007) on the synthesis of similar carboxamides provides insights into the chemical properties relevant to our compound (Kovalenko, Vlasov, & Chernykh, 2007).

properties

IUPAC Name

cyclohexyl 5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-10-12(17)15-7-16-13(10)20-11(8)14(18)19-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZSGXJAXZWMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

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